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molecular formula C20H32O3 B8574057 2,6-Di-tert-butyl-4-(5,5-dimethyl-1,3-dioxan-2-yl)phenol CAS No. 41715-23-5

2,6-Di-tert-butyl-4-(5,5-dimethyl-1,3-dioxan-2-yl)phenol

Cat. No. B8574057
M. Wt: 320.5 g/mol
InChI Key: OULIPXLQCGDSIU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US03948946

Procedure details

A solution of 46.9 parts of 3,5-di-tert.butyl-4-hydroxybenzaldehyde, 21 parts of 2,2-dimethyl-1,3-propane diol and 0.5 parts of 4-toluene-sulphonic acid hydrate in 300 parts of toluene is raised to boiling temperature and reacted with removal of the water of reaction in a separator. After reaction for 6 hours, 85 parts of ethyl acetate are added. The reaction solution is dried over potassium carbonate and the solvent distilled, after which 60 parts of the crude product are obtained. This is recrystallized from hexane to give 2-(4'-hydroxy-3',5'-di-tert.butyl phenyl)-5,5-dimethyl-1,3-dioxane of formula IV, ##SPC3##
[Compound]
Name
46.9
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]([C:5]1[CH:6]=[C:7]([CH:10]=[C:11]([C:14]([CH3:17])([CH3:16])[CH3:15])[C:12]=1[OH:13])[CH:8]=[O:9])([CH3:4])([CH3:3])[CH3:2].[CH3:18][C:19]([CH3:24])([CH2:22]O)[CH2:20][OH:21].O.C1(C)C=CC(S(O)(=O)=O)=CC=1.C1(C)C=CC=CC=1>C(OCC)(=O)C.O>[OH:13][C:12]1[C:5]([C:1]([CH3:4])([CH3:3])[CH3:2])=[CH:6][C:7]([CH:8]2[O:21][CH2:20][C:19]([CH3:24])([CH3:22])[CH2:18][O:9]2)=[CH:10][C:11]=1[C:14]([CH3:17])([CH3:16])[CH3:15] |f:2.3|

Inputs

Step One
Name
46.9
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)(C)C=1C=C(C=O)C=C(C1O)C(C)(C)C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(CO)(CO)C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O.C1(=CC=C(C=C1)S(=O)(=O)O)C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC=C1)C
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)OCC
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After reaction for 6 hours
Duration
6 h
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The reaction solution is dried over potassium carbonate
DISTILLATION
Type
DISTILLATION
Details
the solvent distilled
CUSTOM
Type
CUSTOM
Details
after which 60 parts of the crude product are obtained
CUSTOM
Type
CUSTOM
Details
This is recrystallized from hexane

Outcomes

Product
Name
Type
product
Smiles
OC1=C(C=C(C=C1C(C)(C)C)C1OCC(CO1)(C)C)C(C)(C)C
Name
Type
product
Smiles

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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